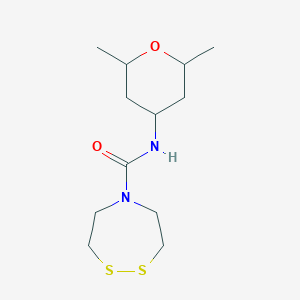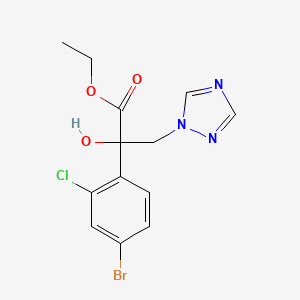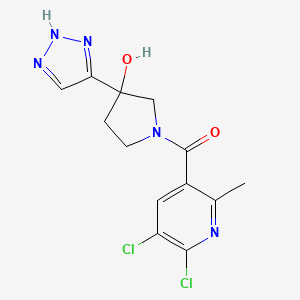
Chembl4173371
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chembl4173371 is a small molecule inhibitor that targets the protein kinase B-RAF, which is involved in the MAPK/ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the pathway has been implicated in a variety of diseases, including cancer. Chembl4173371 has shown promise as a potential therapeutic agent for the treatment of cancer, and several studies have investigated its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
Chembl4173371 inhibits the activity of B-RAF by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets in the MAPK/ERK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Chembl4173371 has also been shown to have effects on normal cells. It has been reported to induce autophagy in human endothelial cells, which may have implications for its use in cancer therapy. It has also been shown to have anti-inflammatory effects in mouse models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Chembl4173371 in lab experiments is its specificity for B-RAF. This allows researchers to study the effects of inhibiting this specific kinase without affecting other pathways. However, one limitation is its relatively low potency compared to other B-RAF inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects.
Zukünftige Richtungen
Several directions for future research on Chembl4173371 have been proposed. One area of interest is the development of combination therapies with other targeted agents or chemotherapy drugs. Another area is the investigation of the mechanisms of resistance to B-RAF inhibitors, which could lead to the development of new strategies to overcome resistance. Finally, the development of more potent and selective B-RAF inhibitors could improve the efficacy of these agents in the treatment of cancer.
Synthesemethoden
The synthesis of Chembl4173371 has been described in several publications. The most common method involves the reaction of 4-bromo-2-chloro-5-nitrophenylamine with 4-(4-aminopiperidin-1-yl)-1H-pyrazole-3-carboxamide in the presence of a palladium catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
Chembl4173371 has been studied extensively in vitro and in vivo for its potential as a therapeutic agent for cancer. In preclinical studies, it has shown efficacy against a variety of cancer cell lines, including melanoma, lung cancer, and colorectal cancer. It has also been shown to inhibit tumor growth in mouse models of cancer.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGOOTCGUHUYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(3-fluoro-4-phenoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2571729.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2571732.png)


![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2571736.png)

![1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2571740.png)

![6-Acetyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2571744.png)
![2,5-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571745.png)
![4-[(2-Benzoyl-4-bromophenyl)carbamoyl]benzoic acid](/img/structure/B2571746.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)furan-3-carboxamide](/img/structure/B2571747.png)